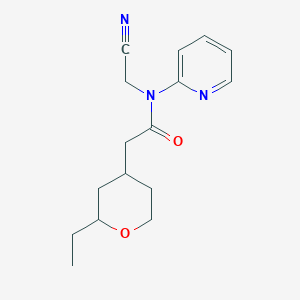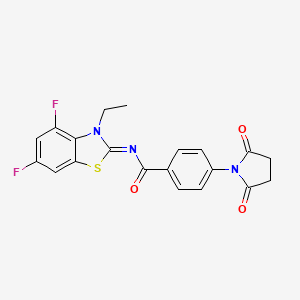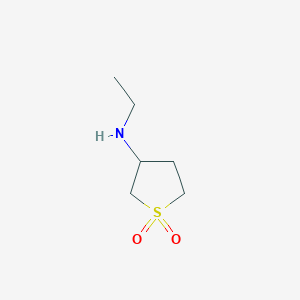![molecular formula C10H11ClN2S B2837330 [2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride CAS No. 1216451-39-6](/img/structure/B2837330.png)
[2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride” is a chemical compound that is used in the pharmaceutical industry as a building block for the synthesis of various drugs and bioactive molecules . It has a molecular weight of 226.73 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N, N-disubstituted β-amino acids and their derivatives with thiazole, aromatic, and heterocyclic substituents were synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method .Molecular Structure Analysis
The molecular structure of “[2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride” can be represented by the SMILES stringCc1csc(n1)-c2ccccc2CN . The InChI code for this compound is 1S/C10H10N2S.ClH/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H . Physical And Chemical Properties Analysis
“[2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride” is a solid at room temperature . It has a melting point of 217-218°C .科学的研究の応用
Histaminergic H1-Receptor Activities : A study by Walczyński et al. (1999) discussed the synthesis of 2-substituted thiazol-4-ylethanamines for their histaminergic H1-receptor activities. Compounds with 2-phenyl substitution showed weak H1-agonistic activity. This indicates potential applications in histamine-related research and therapies (Walczyński et al., 1999).
Antimicrobial Evaluation : Visagaperumal et al. (2010) synthesized various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine and evaluated their antibacterial and antifungal activities. These compounds exhibited variable degrees of antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Visagaperumal et al., 2010).
COVID-19 Drug Candidates : In 2022, Abu-Melha et al. reported the synthesis of a novel series of compounds, including 1-aryl-N-[4-phenyl-5-(arylazo)thiazol-2-yl)methanimines, and conducted molecular docking studies to evaluate them as potential COVID-19 therapeutic agents. The high binding scores of these compounds to the SARS-CoV-2 main protease suggest their promise in COVID-19 treatment research (Abu-Melha et al., 2022).
Anticonvulsant Stereochemistry : A study by Camerman et al. (2005) on thiadiazole anticonvulsants, including 1-[5-(biphenyl-2-yl)-1,3,4-thiadiazol-2-yl]methanaminium chloride, revealed insights into their stereochemical basis for activity. This research helps in understanding the molecular mechanisms of anticonvulsant drugs (Camerman et al., 2005).
Catalytic Applications : Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives for catalytic applications. The study demonstrated their potential in catalytic reactions, where they show good activity and selectivity (Roffe et al., 2016).
Antidepressant and Anticonvulsant Activities : A study by Ruhoğlu et al. (2005) investigated 1,3,5-Trisubstituted Pyrazolines for their antidepressant and anticonvulsant activities. Some compounds in this class showed activities equivalent to or higher than known antidepressant drugs (Ruhoğlu et al., 2005).
Anticancer Activity of Complexes : Mbugua et al. (2020) synthesized new palladium and platinum complexes based on Schiff base ligands derived from pyrrole, including R-(phenyl)methanamine. These complexes were found to have significant anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).
Safety and Hazards
特性
IUPAC Name |
[2-(1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.ClH/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10;/h1-6H,7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVFYMGNLHDZBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=NC=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenoxy)-2-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2837250.png)
![N-[(1-Methylcyclopropyl)methyl]-N-(3-pyrazol-1-ylpropyl)prop-2-enamide](/img/structure/B2837251.png)

![5-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2837258.png)
![N-(4-methoxyphenyl)-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide](/img/structure/B2837259.png)
![(E)-1'-(styrylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2837260.png)
![4-(3,5-Dimethoxyphenyl)-3-(3-methoxyphenoxy)-1-[2-methyl-2-(morpholin-4-yl)propyl]azetidin-2-one](/img/structure/B2837263.png)
![(3S,4R)-3-Azido-4-methoxy-1,8-dioxaspiro[4.5]decane](/img/structure/B2837264.png)

![ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate](/img/structure/B2837266.png)
![2-Cyclopropyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2837267.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoquinoline-1-carboxamide](/img/structure/B2837270.png)